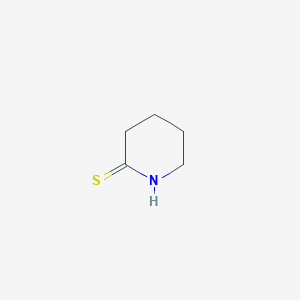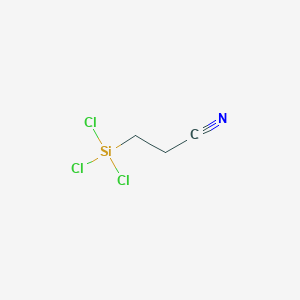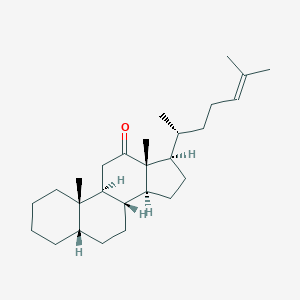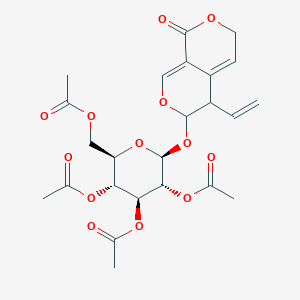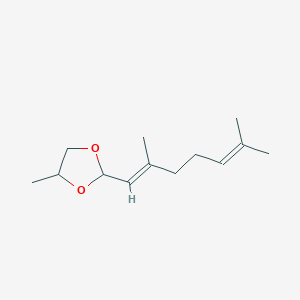![molecular formula C8H21NSi B088508 Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- CAS No. 10545-36-5](/img/structure/B88508.png)
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-
Descripción general
Descripción
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-, is a compound involved in several chemical reactions and synthesis processes. Its significance lies in its reactivity and the unique properties imparted by the trimethylsilyl group. This report synthesizes information from various scientific studies to provide insights into its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties.
Synthesis Analysis
The synthesis of Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-, and related compounds involves the reaction of trimethylsilyl derivatives with specific reagents to produce desired products with significant yields. For instance, trimethylsilyl derivatives of methyl- and ethylnitramine react with 2-N,N-bis(trimethylsilyloxy)aminopropene to yield α-(N-nitro)alkylamino-substituted acetone oximes (Ioffe et al., 1998). Methoxy-bis[tris(trimethylsilyl)silyl]methane, bearing two hypersilyl groups at a carbon atom, showcases the potential for creating compounds with significant structural distortions due to spatial demands (Jeschke et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds related to Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-, often exhibits significant distortions due to the steric demands of trimethylsilyl groups. The structure of Methoxy-bis[tris(trimethylsilyl)silyl]methane is characterized by a widened central Si–C–Si angle and pressed trimethylsilyl groups, demonstrating the impact of trimethylsilyl substitution on molecular geometry (Jeschke et al., 1996).
Chemical Reactions and Properties
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-, participates in various chemical reactions, showcasing its versatility. The compound's reactivity can be attributed to the presence of the trimethylsilyl group, which acts as a protective group in certain reactions or as a leaving group in others. For example, the synthesis of N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine illustrates its application in generating azomethine ylide equivalents, highlighting its utility in organic synthesis (Padwa & Dent, 2003).
Physical Properties Analysis
The physical properties of Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-, and its derivatives are influenced by the trimethylsilyl groups. These groups affect the compound's volatility, solubility, and stability. Detailed characterization using techniques like IR, UV, 1H, 13C, 29Si, and 15N NMR spectroscopy provides comprehensive insights into the compound's physical attributes (Sysoev et al., 2012).
Chemical Properties Analysis
The chemical properties of Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-, are defined by its reactivity patterns in various chemical environments. Its interactions with other compounds, reaction mechanisms, and the formation of products with specific configurations underscore its chemical versatility. The compound's ability to participate in cycloadditions and its role as a precursor in the synthesis of complex molecules are of particular interest (Palomo et al., 1997).
Aplicaciones Científicas De Investigación
Synthesis of Linear and Heterocyclic Compounds : N-Siloxycarbonylation, transamination, carboxylation, silylation, and condensation of certain hydrazine derivatives, including trimethylsilyl derivatives, have been used to form previously unknown linear and heterocyclic compounds (Kirilin et al., 2007).
Formation of Trimethylsilyl Derivatives : Research on N-nitramines and their trimethylsilyl derivatives has shown that they can react as N-centered nucleophiles, forming trimethylsilyl derivatives of α-(N-nitro)alkylamino-substituted acetone oximes (Ioffe et al., 1998).
Artifact Formation in Doping Analysis : Trimethylsilylation is used in gas chromatography-mass spectrometry (GC-MS) for steroid analysis. Artifacts formed during the silylation of steroids like androsterone and etiocholanolone have been identified as ethyl thio-containing products of the respective trimethylsilyl derivatives (van de Kerkhof et al., 2002).
Regiospecific Synthesis of Isoquinoline Alkaloids : The trimethylsilyl group has been shown to be effective in controlling the regiochemistry in tetrahydroisoquinoline synthesis, particularly in directed Pictet-Spengler cyclizations (Miller & Tsang, 1988).
Crystal Structure Analysis : The crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine has been explored to understand its structural properties (Aydın et al., 2017).
Ethylene Oligomerization Studies : Nickel(II) complexes chelated by (amino)pyridine ligands, including N,N-diethyl-N-[(pyridin-2-yl)methyl]ethane-1,2-diamine, have been used as catalysts in ethylene oligomerization, showcasing the role of organosilicon compounds in catalysis (Nyamato et al., 2016).
Vapor Phase Thermal Decomposition : The thermal decomposition of trimethylamine, a related compound, has been studied in the context of compound semiconductor growth, providing insights into the kinetics of gas-phase decomposition relevant to such applications (Thon et al., 1997).
Protective and Activating Role in Organic Chemistry : Trimethylsilylation not only protects reactive hydroxyl groups but also activates amide, lactame, and aromatic N-Oxide moieties for various chemical reactions (Vorbrüggen, 1983).
Synthesis of Cycloalkanoindoles : Compounds such as 9-Ethyl-N,N1-trimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine have been synthesized for potential use as antidepressants (Asselin et al., 1976).
Identification of Psychoactive Substances : Gas chromatography–mass spectrometry analysis of trimethylsilyl derivatives has been used for identifying and characterizing psychoactive substances (Lum et al., 2016).
Propiedades
IUPAC Name |
N-ethyl-N-(trimethylsilylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NSi/c1-6-9(7-2)8-10(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJOYCXFJUTKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147137 | |
| Record name | Ethanamine, N-ethyl-N-((trimethylsilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- | |
CAS RN |
10545-36-5 | |
| Record name | Ethanamine, N-ethyl-N-((trimethylsilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N-ethyl-N-((trimethylsilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl(trimethylsilylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



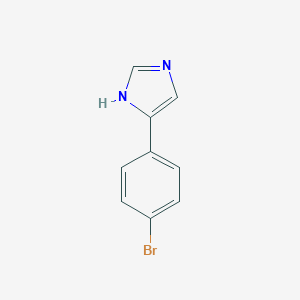
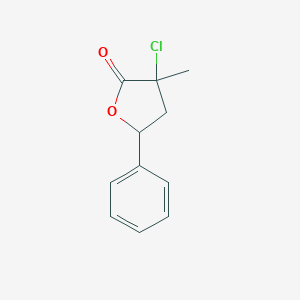
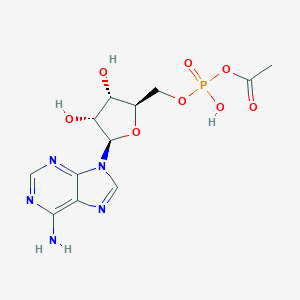
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
